molecular formula C12H15N3O B4397461 N-[(1-propylbenzimidazol-2-yl)methyl]formamide

N-[(1-propylbenzimidazol-2-yl)methyl]formamide

Cat. No.: B4397461
M. Wt: 217.27 g/mol
InChI Key: OMJHLKSKMPBMPH-UHFFFAOYSA-N
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Description

N-[(1-propylbenzimidazol-2-yl)methyl]formamide is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields such as medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a benzimidazole ring substituted with a propyl group at the 1-position and a formamide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-propylbenzimidazol-2-yl)methyl]formamide typically involves the condensation of 1-propylbenzimidazole with formamide. The reaction is usually carried out under mild conditions, often using a catalyst to facilitate the process. One common method involves the use of a Lewis acid catalyst, such as zinc chloride, to promote the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-propylbenzimidazol-2-yl)methyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: N-oxide derivatives of this compound.

    Reduction: N-[(1-propylbenzimidazol-2-yl)methyl]amine.

    Substitution: Halogenated or nitrated derivatives of the benzimidazole ring.

Scientific Research Applications

N-[(1-propylbenzimidazol-2-yl)methyl]formamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound has been studied for its potential antimicrobial and antiviral activities.

    Medicine: Research has explored its use as a pharmacophore in the development of new therapeutic agents, particularly for its anticancer properties.

    Industry: It is utilized in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1-propylbenzimidazol-2-yl)methyl]formamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various therapeutic effects. For example, its anticancer activity may be attributed to its ability to interfere with DNA replication or repair processes, ultimately inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, which lacks the propyl and formamide substituents.

    1-methylbenzimidazole: Similar structure but with a methyl group instead of a propyl group.

    2-aminobenzimidazole: Contains an amino group at the 2-position instead of a formamide group.

Uniqueness

N-[(1-propylbenzimidazol-2-yl)methyl]formamide is unique due to the presence of both the propyl and formamide substituents, which confer distinct chemical and biological properties. These substituents can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(1-propylbenzimidazol-2-yl)methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-7-15-11-6-4-3-5-10(11)14-12(15)8-13-9-16/h3-6,9H,2,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJHLKSKMPBMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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